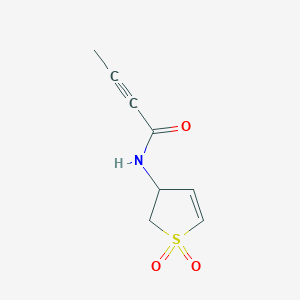

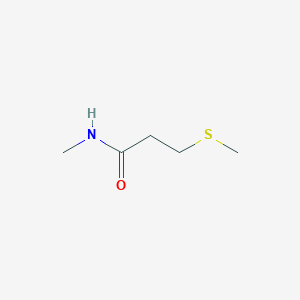

![molecular formula C14H17NO4 B2823083 Ethyl [4-(acetoacetylamino)phenyl]acetate CAS No. 909229-41-0](/img/structure/B2823083.png)

Ethyl [4-(acetoacetylamino)phenyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl [4-(acetoacetylamino)phenyl]acetate is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of Ethyl [4-(acetoacetylamino)phenyl]acetate could potentially involve the Acetoacetic Ester Synthesis . This process involves the formation of an enolate, alkylation, and decarboxylation . It’s important to note that the exact synthesis process for this specific compound may vary and would need to be confirmed by a specialized chemical synthesis resource.Chemical Reactions Analysis

Ethyl [4-(acetoacetylamino)phenyl]acetate, being an ester, can undergo a variety of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via aminolysis, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes .Applications De Recherche Scientifique

Synthesis Applications

Ethyl [4-(acetoacetylamino)phenyl]acetate serves as a critical intermediate in synthesizing various compounds with potential pharmacological applications. For example, it is employed in the fabrication of 4-phenyl-2-butanone, a compound of interest for its anti-inflammatory properties and potential use in medicine (Jiangli Zhang, 2005). Additionally, this chemical is utilized in green chemistry experiments, such as the aqueous Suzuki coupling reactions, to synthesize ethyl (4-phenylphenyl)acetate, demonstrating promise as a precursor for nonsteroidal anti-inflammatory drugs (N. Costa et al., 2012).

Biocatalysis and Enzyme Technology

In biocatalysis, ethyl [4-(acetoacetylamino)phenyl]acetate is used for the kinetic resolution of specific intermediates, such as ethyl 2-hydroxy-4-phenylbutyrate, an essential intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. This process is facilitated by membrane reactors and lipase catalysis, highlighting the compound's role in producing pharmaceuticals with high enantiomeric purity (A. Liese et al., 2002).

Molecular Binding Studies

Studies on thiosemicarbazone derivatives of ethyl [4-(acetoacetylamino)phenyl]acetate reveal its potential in anticancer and antibacterial applications. These investigations include examining the binding characteristics of these derivatives to human serum albumin, which is crucial for understanding the pharmacokinetic mechanisms of such drugs (S. Karthikeyan et al., 2016).

Antioxidant and Anti-inflammatory Research

Ethyl [4-(acetoacetylamino)phenyl]acetate derivatives have been explored for their antioxidant properties, as seen in the oxidative chemistry studies of natural antioxidants. These studies shed light on novel oxidative pathways and the chemical basis for the antioxidant action of compounds derived from ethyl [4-(acetoacetylamino)phenyl]acetate (M. Lucia et al., 2006).

Propriétés

IUPAC Name |

ethyl 2-[4-(3-oxobutanoylamino)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-3-19-14(18)9-11-4-6-12(7-5-11)15-13(17)8-10(2)16/h4-7H,3,8-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWQSGOGBZNHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [4-(acetoacetylamino)phenyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

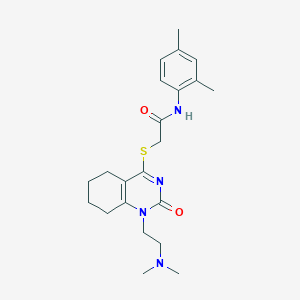

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2823003.png)

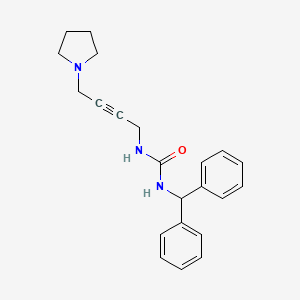

![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

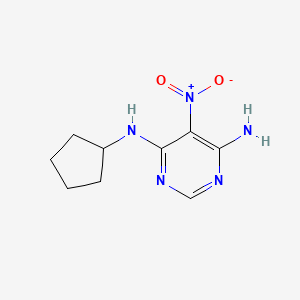

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)

![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)